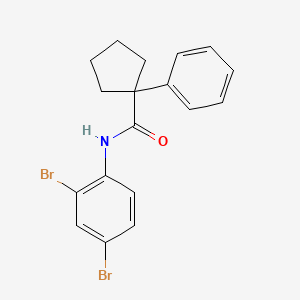

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

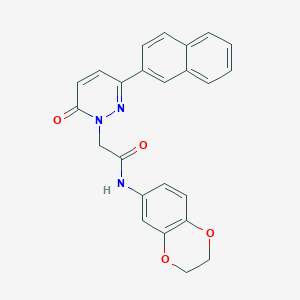

“N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide” is a chemical compound . It is used in research and development .

Molecular Structure Analysis

The molecule contains a total of 47 bond(s). There are 24 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), and 1 secondary amide(s) (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Applications De Recherche Scientifique

- Photochemistry of Tris(2,4-dibromophenyl)amine : This compound has been studied extensively via time-resolved nanosecond spectroscopy. Upon laser pulse, it forms the radical cation known as “Magic Green.” This intermediate cyclizes to N-aryl-4a,4b-dihydrocarbazole radical cation. The latter reacts with molecular oxygen, leading to the hydroperoxyl radical. This radical can co-oxidize sulfides into sulfoxides .

- Magic Green has found application in measuring overcharge protection in LIBs. Its unique properties make it useful for battery safety and management .

- Corannulene Derivatives : Magic Green serves as a co-reactant, producing intense blue light emission in corannulene derivatives. This application has implications in optoelectronics and materials science .

- Redox Mediation : Radical cations derived from tris(2,4-dibromophenyl)amine act as efficient redox mediators. They enable reactions such as gem-difluorodesulfurization, monodesulfurization, and phenyl benzoate formation under mild conditions .

- Stable Nitrogen-Centered Radical Cations : These can be generated in situ from triarylamines with para-substituents. Tris(2,4-dibromophenyl)amine radical cation is a precursor to Magic Green. Its use extends beyond mechanistic studies, finding applications in various synthetic processes .

- Acetamide Derivative : N-(2,4-dibromophenyl)(phenylcyclopentyl)formamide is an acetamide derivative with the molecular weight of 292.955 g/mol. Its chemical structure includes two bromine atoms and a phenylcyclopentyl group .

Photochemistry and Radical Cations

Overcharge Protection in Lithium-Ion Batteries (LIBs)

Blue Light Emission

Electrochemistry and Sustainable Synthesis

Chemical Intermediates and Synthetic Approaches

Chemical Properties

Propriétés

IUPAC Name |

N-(2,4-dibromophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQMXWZCLVDGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)

![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)